N-[2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]-2-phenylbutanamide
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Overview
Description
Synthesis Analysis
The synthesis of dihydropyrimidinone analogs, which is a core structure in the compound, can be achieved via the Biginelli reaction . This methodology involves a multicomponent reaction catalyzed by “HPA-Montmorillonite-KSF” as a reusable and heterogeneous catalyst . This method provides an efficient and much improved modification of the original Biginelli reaction, in terms of yield and short reaction times under solvent-free conditions .Scientific Research Applications
Antimicrobial Activity
This compound has been synthesized and characterized for its antimicrobial activity . It has been screened for in vitro antimicrobial activity against two Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), two Gram-negative bacteria (Escherichia coli, Klebesiella aerogenes), and two pathogenic fungi (Aspergillus flavus, Fusarium oxysporum) . Most of the compounds demonstrated good to excellent antimicrobial activity in comparison with the standard drugs ciproflaxin and hymexazole .
Antibacterial Agents
The compound has been evaluated as an antibacterial agent . It has been synthesized and tested for its potential to inhibit the growth of bacteria .
Immunofluorescence Measurement
The compound, when used as an antibody, has been applied in immunofluorescence measurement of antibody-treated cells . It has been used for staining of monolayers .
Flow Cytometry
The compound has been used in flow cytometry . It can be used as a secondary antibody in immunolabelling .
Neurotoxic Potentials
The compound has been investigated for its neurotoxic potentials . It has been studied on the AchE activity and MDA level in the brain of alevins in association with behavioral parameters, swimming potential .
Antifungal Activity
The compound has been tested for its antifungal activity . It has been screened for its in vitro activity against two pathogenic fungi (Aspergillus flavus, Fusarium oxysporum) .
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit antimicrobial activity
Mode of Action
The exact mode of action of F6258-1088 is currently unknown. It is known that similar compounds have antimicrobial properties These compounds typically work by inhibiting essential enzymes or disrupting critical processes in the microbial cells, leading to their death
Biochemical Pathways
Based on its potential antimicrobial activity, it could be inferred that it may interfere with the synthesis of essential components of the microbial cell or disrupt critical metabolic pathways, leading to cell death .
Result of Action
Based on its potential antimicrobial activity, it can be inferred that the compound may lead to the death of microbial cells .
properties
IUPAC Name |
N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-2-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-2-16(14-6-4-3-5-7-14)19(24)20-10-11-22-13-21-17(12-18(22)23)15-8-9-15/h3-7,12-13,15-16H,2,8-11H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLYQAAJBJQUUCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCCN2C=NC(=CC2=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-phenylbutanamide |
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